molecular formula C18H14BrNO2S2 B5216537 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5216537
M. Wt: 420.3 g/mol
InChI Key: MRLYBUBLKPUXRV-YBEGLDIGSA-N
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Description

The compound (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a bromine atom, a methoxy group, and a methyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides. The reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: The aldehyde (3-bromo-4-methoxybenzaldehyde) reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves multiple molecular targets and pathways. In antimicrobial activity, it disrupts cell wall synthesis and inhibits essential enzymes. In anticancer activity, it induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-fluoro-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique biological activities due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can enhance the compound’s reactivity and interaction with biological targets, making it more effective in certain applications.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2S2/c1-11-3-6-13(7-4-11)20-17(21)16(24-18(20)23)10-12-5-8-15(22-2)14(19)9-12/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLYBUBLKPUXRV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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